

ammonium paratungstate CAS number and safety data sheet

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Compound of Interest

Compound Name: *Ammonium paratungstate*

Cat. No.: *B077760*

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An In-depth Technical Guide to **Ammonium Paratungstate**: CAS Number and Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity and safety information for **ammonium paratungstate** (APT). The information is compiled from various safety data sheets and regulatory guidelines to ensure a high level of detail and accuracy for professionals in research and development.

Chemical Identification

Ammonium paratungstate is a key precursor in the production of tungsten metal and its compounds.^{[1][2]}

Identifier	Value
Chemical Name	Ammonium Paratungstate
CAS Number	11120-25-5[3][4][5][6][7]
EC Number	234-364-9[3][6]
Synonyms	APT, Ammonium Tungstate Hydrate[6][7]
Molecular Formula	$(\text{NH}_4)_{10}[\text{H}_2\text{W}_{12}\text{O}_{42}] \cdot 4\text{H}_2\text{O}$ [4][8]
Molecular Weight	3132.5 g/mol [4]

Physical and Chemical Properties

The physical and chemical properties of **ammonium paratungstate** are summarized below.

Property	Value	Reference
Appearance	White crystalline powder	[1][4][5]
Odor	Odorless	[4]
Melting Point	>300 °C (decomposes)	[1][6]
Boiling Point	Decomposes	[4]
Solubility in Water	Slightly soluble	[4][7]
Density	2.3 - 4.6 g/cm ³	[4][6][8]
pH	Not available	[4][6]

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards of a substance.

Parameter	Value	Species	Reference
Acute Oral Toxicity (LD50)	> 2,000 mg/kg	Rat	[3] [6]
Skin Corrosion/Irritation	May cause skin irritation upon prolonged or repeated contact.	Rabbit (based on general chemical testing principles)	[4] [6]
Serious Eye Damage/Irritation	Dust particles may cause eye irritation.	[4]	
Carcinogenicity	Not classified as a known or suspected carcinogen.	[3] [4] [6]	

Experimental Protocols

Detailed methodologies for key toxicological and safety experiments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is an alternative to the classical LD50 test (formerly OECD TG 401) and aims to reduce the number of animals used.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

Methodology:

- **Test Animals:** Healthy, young adult rats of a single sex (females are generally preferred) are used. Animals are fasted prior to dosing.

- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** All animals are subjected to gross necropsy at the end of the observation period.
- **Data Analysis:** The results are interpreted in terms of the number of animals that die or show signs of toxicity at a given dose level to determine the GHS hazard category.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation.

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The cell viability is measured after a specified exposure and post-exposure period to determine the irritant potential.

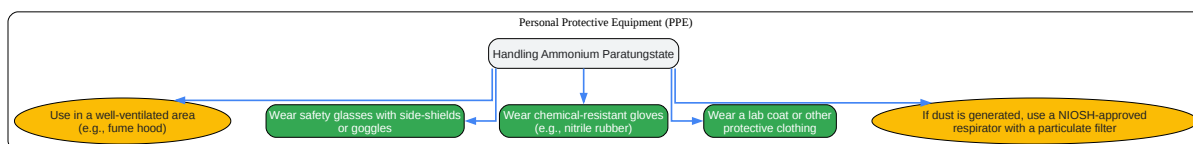
Methodology:

- **Test System:** A validated RhE model is used, which consists of normal, human-derived epidermal keratinocytes.
- **Test Procedure:** The test substance is applied to the surface of the epidermis. After an exposure period (e.g., 60 minutes), the substance is removed by rinsing.
- **Post-Incubation:** The tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- **Viability Assessment:** Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified by measuring the optical density.
- **Data Analysis:** A chemical is classified as an irritant if the mean relative cell viability of three replicate tissues is reduced to $\leq 50\%$ of the mean viability of the negative controls.[9]

Safety and Handling

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure when handling **ammonium paratungstate**.

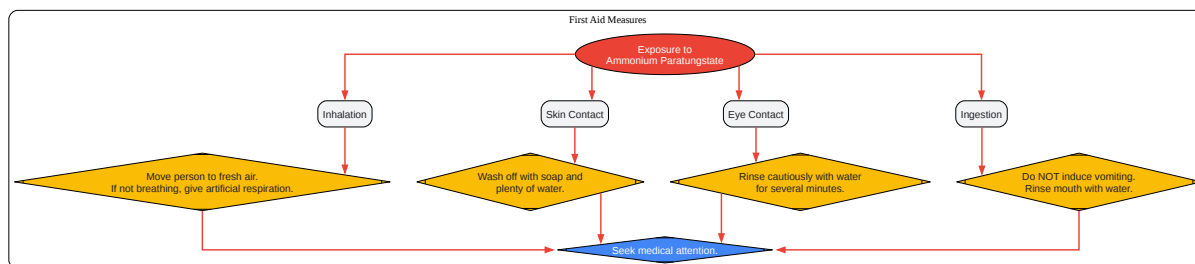


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Caption: Recommended Personal Protective Equipment for handling **ammonium paratungstate**.

First Aid Measures

In case of exposure, the following first aid measures should be taken.^{[3][4][6][7]}

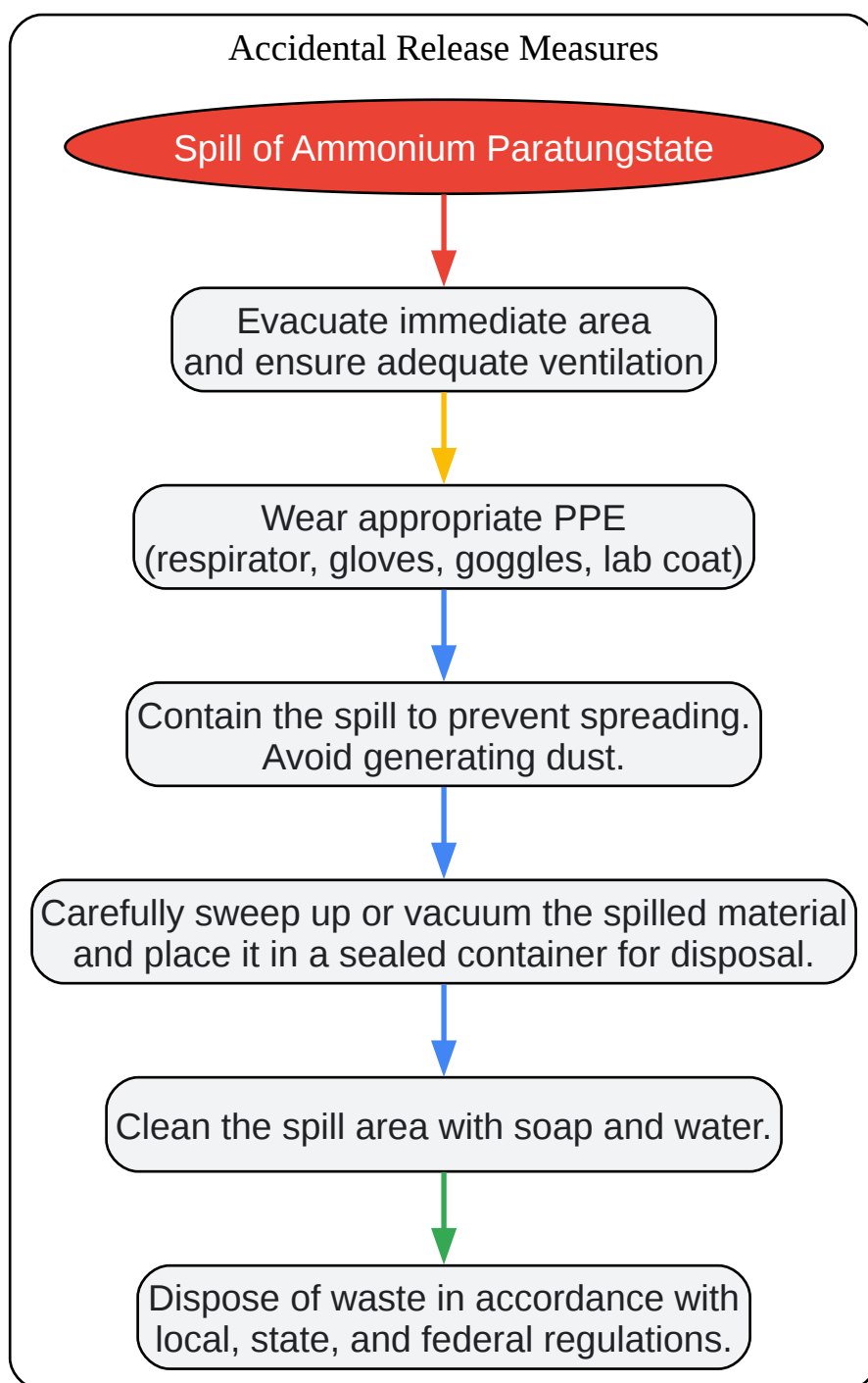


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Caption: First aid procedures for exposure to **ammonium paratungstate**.

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.[3][4]



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Caption: Workflow for responding to an accidental spill of **ammonium paratungstate**.

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[4] Keep containers tightly closed.

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[4] It is recommended to use a licensed professional waste disposal service.

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